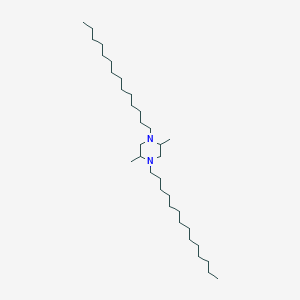![molecular formula C10H14 B14328637 1-Methylidenespiro[3.5]non-6-ene CAS No. 106813-75-6](/img/structure/B14328637.png)
1-Methylidenespiro[3.5]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidenespiro[3.5]non-6-ene is a spiro compound characterized by a unique structure where two cyclic rings are fused at a common carbon atom. This compound is of interest due to its unique conformational features, structural complexity, and rigidity, making it a promising candidate in various fields of chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylidenespiro[3.5]non-6-ene typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through the Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylidenespiro[3.5]non-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the spiro structure.
Aplicaciones Científicas De Investigación
1-Methylidenespiro[3.5]non-6-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Methylidenespiro[3.5]non-6-ene involves its interaction with molecular targets through its unique spiro structure. This interaction can influence various molecular pathways, depending on the specific application. For example, in drug discovery, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spiro structure and have biological activities, including diuretic and antiandrogenic properties.
Indeno[1,2-b]quinoxalines: These spiro compounds are used in drug discovery due to their structural complexity and biological activities.
Uniqueness
1-Methylidenespiro[3.5]non-6-ene is unique due to its specific spiro structure, which provides distinct conformational features and rigidity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the development of new materials and therapeutic agents .
Propiedades
Número CAS |
106813-75-6 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
3-methylidenespiro[3.5]non-7-ene |
InChI |
InChI=1S/C10H14/c1-9-5-8-10(9)6-3-2-4-7-10/h2-3H,1,4-8H2 |
Clave InChI |
XEYSFVZNPRPYFX-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC12CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
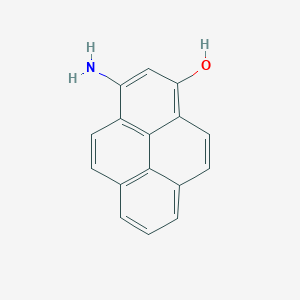
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
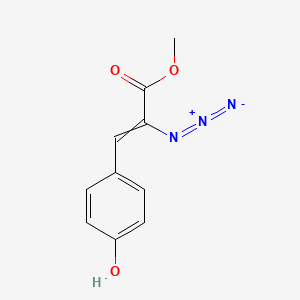

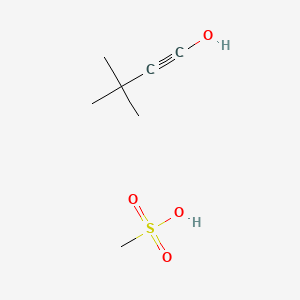
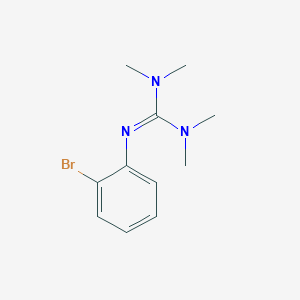


![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)


